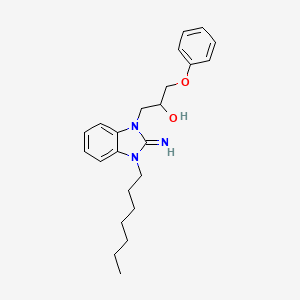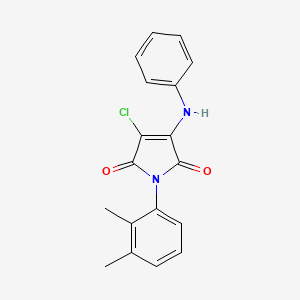![molecular formula C30H30N2O3S B11657945 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11657945.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a carbazole moiety, a hydroxypropyl group, and a dimethylphenyl group, all connected to a sulfonamide backbone. The presence of these functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate through a cyclization reaction of appropriate precursors.
Hydroxypropylation: The carbazole intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated carbazole with a sulfonamide precursor, such as 4-methylbenzenesulfonyl chloride, in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields carbonyl compounds, while reduction of the sulfonamide group produces amine derivatives.
Scientific Research Applications
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydroxypropyl group enhances solubility and bioavailability, while the sulfonamide group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-CHLOROPHENYL)METHANESULFONAMIDE
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-PHENYLMETHANESULFONAMIDE
Uniqueness
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H30N2O3S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H30N2O3S/c1-21-15-17-25(18-16-21)36(34,35)32(30-22(2)9-8-10-23(30)3)20-24(33)19-31-28-13-6-4-11-26(28)27-12-5-7-14-29(27)31/h4-18,24,33H,19-20H2,1-3H3 |
InChI Key |
CSLVEAJQHJMEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11657866.png)
![propyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11657869.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11657879.png)
![methyl 4-[(E)-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11657880.png)
![N-[(2Z,5Z)-4-hydroxy-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B11657881.png)
![Methyl {[4-(3-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11657888.png)
![Methyl 5-{[(4-bromophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11657893.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11657897.png)
![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11657911.png)
![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11657916.png)

![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657933.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657936.png)
